molecular formula C19H22Cl2O4 B12055261 Bis[4-(3-chloro-2-hydroxypropoxy)phenyl]methane

Bis[4-(3-chloro-2-hydroxypropoxy)phenyl]methane

Cat. No.: B12055261
M. Wt: 385.3 g/mol
InChI Key: VQXSOBIULOLCHO-UHFFFAOYSA-N
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Description

Bisphenol F bis(3-chloro-2-hydroxypropyl) ether, qualitative standard, mixture of 3 isomers ortho-ortho, ortho-para, para-para, is a chemical compound used primarily as an additive in the synthesis of organosol resins. This compound helps prevent the thermal degradation of polymers during the removal of hydrochloric acid in organosol resins . It is also known by its synonym, Bis[4-(3-chloro-2-hydroxypropoxy)phenyl]methane .

Preparation Methods

Synthetic Routes and Reaction Conditions

Bisphenol F bis(3-chloro-2-hydroxypropyl) ether is synthesized through the reaction of Bisphenol F with epichlorohydrin under basic conditions. The reaction typically involves the use of a catalyst such as sodium hydroxide to facilitate the formation of the ether linkage .

Industrial Production Methods

In industrial settings, the production of Bisphenol F bis(3-chloro-2-hydroxypropyl) ether involves large-scale reactors where Bisphenol F and epichlorohydrin are reacted in the presence of a base. The reaction mixture is then purified through distillation or crystallization to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

Bisphenol F bis(3-chloro-2-hydroxypropyl) ether undergoes several types of chemical reactions, including:

    Substitution Reactions: The chlorine atoms in the compound can be substituted by other nucleophiles.

    Oxidation Reactions: The hydroxyl groups can be oxidized to form carbonyl compounds.

    Reduction Reactions: The compound can be reduced to form alcohols.

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism by which Bisphenol F bis(3-chloro-2-hydroxypropyl) ether exerts its effects involves its interaction with various molecular targets and pathways. The compound can act as an endocrine disruptor by binding to hormone receptors and interfering with normal hormonal functions. It can also induce oxidative stress by generating reactive oxygen species, leading to cellular damage .

Comparison with Similar Compounds

Similar Compounds

Properties

Molecular Formula

C19H22Cl2O4

Molecular Weight

385.3 g/mol

IUPAC Name

1-chloro-3-[4-[[4-(3-chloro-2-hydroxypropoxy)phenyl]methyl]phenoxy]propan-2-ol

InChI

InChI=1S/C19H22Cl2O4/c20-10-16(22)12-24-18-5-1-14(2-6-18)9-15-3-7-19(8-4-15)25-13-17(23)11-21/h1-8,16-17,22-23H,9-13H2

InChI Key

VQXSOBIULOLCHO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CC2=CC=C(C=C2)OCC(CCl)O)OCC(CCl)O

Origin of Product

United States

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